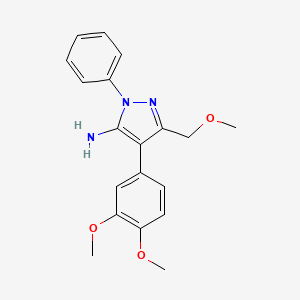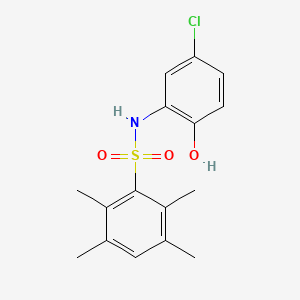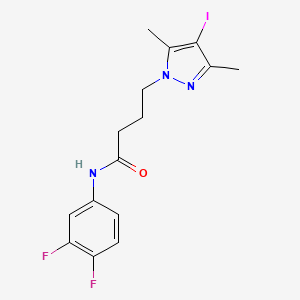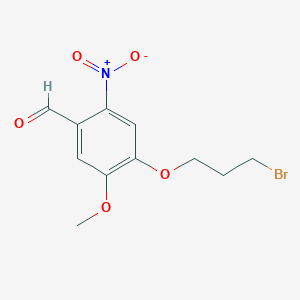
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the pyrazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the phenyl rings: The phenyl rings with methoxy substituents can be introduced through a Suzuki coupling reaction using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxymethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxy groups on the phenyl ring, potentially altering its properties.
4-(3,4-dimethoxyphenyl)-3-(methyl)-1-phenyl-1H-pyrazol-5-amine: Contains a methyl group instead of a methoxymethyl group, which may influence its interactions and stability.
Uniqueness
4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of both methoxy and methoxymethyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-(methoxymethyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C19H21N3O3/c1-23-12-15-18(13-9-10-16(24-2)17(11-13)25-3)19(20)22(21-15)14-7-5-4-6-8-14/h4-11H,12,20H2,1-3H3 |
InChI Key |
TXJOIBNOKMBXBW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,4-dichlorophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11479981.png)

![Isopropyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11479989.png)
![3-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479997.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480011.png)


![diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate](/img/structure/B11480034.png)
![1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11480038.png)

![N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11480052.png)
![[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl 2,3,4,6-tetra-O-acetylhexopyranoside](/img/structure/B11480056.png)
![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11480065.png)
